molecular formula C19H20N2O5S B4195204 Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate

Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate

Cat. No.: B4195204
M. Wt: 388.4 g/mol
InChI Key: XQBIXMVIQRQNFS-UHFFFAOYSA-N
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Description

Methyl ({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)(phenyl)acetate is an organic compound that features a pyrrolidinyl group, a sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate typically involves the reaction of 2-pyrrolidinone with methyl bromoacetate, followed by sulfonylation with a suitable sulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl ({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the pyrrolidinyl or phenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)(phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)(phenyl)acetate is unique due to the presence of both a sulfonyl group and a pyrrolidinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)18(14-6-3-2-4-7-14)20-27(24,25)16-11-9-15(10-12-16)21-13-5-8-17(21)22/h2-4,6-7,9-12,18,20H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBIXMVIQRQNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate
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Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate
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Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate

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